2-Morpholinopyrimidine-4-carboxylic acid

描述

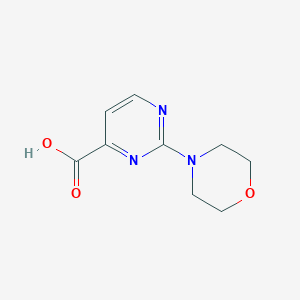

Structure

3D Structure

属性

IUPAC Name |

2-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYBQPQDHMATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250726-42-2 | |

| Record name | 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrimidine Scaffold in Drug Discovery and Chemical Biology

The pyrimidine (B1678525) ring is a fundamental heterocyclic motif that is integral to life itself, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets with high affinity. mdpi.com Consequently, pyrimidine derivatives are a cornerstone of pharmaceutical development, exhibiting a vast array of biological activities.

The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. This has led to the development of a multitude of approved drugs with diverse therapeutic applications. Pyrimidine-containing drugs have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. mdpi.com Their ability to mimic endogenous molecules allows them to interact effectively with enzymes and receptors within the cell, often leading to potent and selective biological responses. The continued exploration of the pyrimidine scaffold is driven by the need for new treatments for a range of diseases, including those with emerging drug resistance.

Overview of Carboxylic Acid Functional Group Relevance in Bioactive Molecules

The carboxylic acid functional group is one of the most prevalent moieties in pharmaceuticals, and for good reason. Its unique physicochemical properties play a crucial role in the biological activity and pharmacokinetic profile of a drug molecule. The ability of a carboxylic acid to act as a hydrogen bond donor and acceptor allows it to form strong interactions with biological targets such as enzymes and receptors. This often forms a key part of the "pharmacophore," the essential features of a molecule required for its biological activity.

Rationale for Academic Research on 2 Morpholinopyrimidine 4 Carboxylic Acid and Its Analogues

Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopy is fundamental to confirming the covalent structure of the molecule. Each technique provides unique insights into different aspects of the molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The carboxylic acid proton (–COOH) is anticipated to appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding. libretexts.orglibretexts.org The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region (typically 7.0-9.0 ppm). The eight protons of the morpholine ring would likely present as two distinct multiplets or triplets in the 3.5-4.0 ppm region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the pyrimidine ring would resonate in the aromatic region (110-170 ppm), with their exact shifts influenced by the nitrogen atoms and substituents. The two distinct methylene carbons of the morpholine ring are predicted to appear in the aliphatic region, typically around 45 ppm (N-CH₂) and 67 ppm (O-CH₂).

2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to confirm the spatial relationship between the morpholine substituent and the pyrimidine ring. A cross-peak between the signals for the morpholine protons adjacent to the nitrogen and the proton at position 5 of the pyrimidine ring would confirm their proximity and verify the connectivity at the C2 position.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 10.0 - 12.0 (broad s) | Carboxylic Acid (-COOH) |

| ¹H | ~8.5 - 8.8 (d) | Pyrimidine H-6 |

| ¹H | ~7.0 - 7.3 (d) | Pyrimidine H-5 |

| ¹H | ~3.8 (m) | Morpholine (-N-CH₂-) |

| ¹H | ~3.7 (m) | Morpholine (-O-CH₂-) |

| ¹³C | 160 - 180 | Carboxylic Acid (C=O) |

| ¹³C | ~165 | Pyrimidine C-2 |

| ¹³C | ~160 | Pyrimidine C-4 |

| ¹³C | ~158 | Pyrimidine C-6 |

| ¹³C | ~110 | Pyrimidine C-5 |

| ¹³C | ~67 | Morpholine (-O-CH₂-) |

| ¹³C | ~45 | Morpholine (-N-CH₂-) |

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad and strong O–H stretching band is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration should appear as a strong, sharp band around 1710 cm⁻¹. libretexts.org Other key signals would include C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region and a characteristic C–O–C asymmetric stretching band from the morpholine ring near 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly useful for identifying symmetric vibrations and the pyrimidine ring modes, which may be weak in the IR spectrum. The differences observed between IR and Raman spectra can give clues about the molecular symmetry and crystal structure. americanpharmaceuticalreview.comrsc.orgpsu.edu

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1400 - 1600 | C=N, C=C stretches | Pyrimidine Ring |

| ~1100 | C-O-C stretch | Morpholine Ring |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily identifying conjugated systems. The principal chromophore in this compound is the 2-morpholinopyrimidine ring system. Unconjugated carboxylic acids typically absorb around 210 nm, which is not particularly informative. libretexts.orgresearchgate.net The substituted pyrimidine ring is expected to exhibit π→π* transitions, leading to absorption maxima in the 250-350 nm range. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would be sensitive to the solvent used.

| Predicted λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| 250 - 350 | π→π* | 2-Morpholinopyrimidine |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula. For this compound (C₉H₁₁N₃O₃), HRMS would provide a highly accurate mass measurement that corresponds to this exact elemental composition.

Fragmentation Pattern: In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.orgyoutube.com The nature of the substituent at the 2-position of the pyrimidine ring is known to influence the fragmentation routes. nih.gov Therefore, fragmentation of the morpholine ring is also a likely and diagnostically useful pathway.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 209 | [M]⁺ (Molecular Ion) |

| 192 | [M - OH]⁺ |

| 164 | [M - COOH]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would reveal the planarity of the pyrimidine ring and the chair conformation of the morpholine ring. Crucially, it would elucidate the intermolecular interactions that define the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net The crystal structure of the parent compound, pyrimidine-4-carboxylic acid, shows that molecules interact via O—H···N hydrogen bonds, forming chains. nih.gov In the case of the 2-morpholino substituted derivative, additional hydrogen bonding involving the pyrimidine and morpholine nitrogen or oxygen atoms as acceptors is also possible, leading to a complex and stable three-dimensional supramolecular architecture. mdpi.com

Structure Activity Relationship Sar Studies of 2 Morpholinopyrimidine 4 Carboxylic Acid Derivatives

Positional Effects of Substituents on Biological Activity

The substitution pattern on the pyrimidine (B1678525) ring is a crucial determinant of the pharmacological profile of this class of compounds. Modifications at positions 2, 4, 5, and 6 have been shown to significantly modulate potency and selectivity.

Impact of Modifications at Pyrimidine Positions (e.g., 2, 4, 5, 6)

Systematic variation of substituents on the pyrimidine scaffold has been a key strategy in optimizing the activity of these derivatives. For instance, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, a high-throughput screening hit, compound 2 , which features a 2-(methyl(phenethyl)amino) group and a 6-morpholino group, served as the foundational scaffold for extensive SAR studies. acs.orgnih.gov

Investigations into the pyrimidine core itself, such as replacing it with pyridyl analogues, were conducted to understand the importance of the ring nitrogens for activity. acs.org The primary focus of optimization, however, centered on the substituents at the 2-, 4-, and 6-positions. While the carboxamide at the 4-position was a common feature, the groups at the 2- and 6-positions were extensively varied. For example, the R2 amine at position 2 and the R3 amine at position 6 were systematically altered. nih.govresearchgate.net

In a different series of morpholinopyrimidine-5-carbonitriles designed as dual PI3K/mTOR inhibitors, substitutions at position 2 were also found to be critical. nih.gov Inserting various substituted heterocycles, such as a 3,5-dimethylpyrazolo group, at this position led to moderate anticancer efficacy. nih.gov Furthermore, the conversion of a thiomethyl group at position 2 to a hydrazinyl moiety was observed to decrease activity, highlighting the sensitivity of this position to modification. nih.gov Chlorination of the pyrimidinone ring in a precursor compound also enhanced anticancer effects against specific cell lines. nih.gov

The following table summarizes the impact of modifications at various pyrimidine positions on biological activity based on reported NAPE-PLD inhibitors. acs.org

| Compound | R2 Substituent (Position 2) | R3 Substituent (Position 6) | pIC50 |

| 2 (Hit Compound) | N-methylphenethylamine | Morpholine (B109124) | 6.09 ± 0.04 |

| 31 | H | Morpholine | < 5 |

| 32 | H | Morpholine | < 5 |

| 33 | Phenethylamine | Morpholine | 5.5 ± 0.1 |

| 34 | Benzylamine | Morpholine | 5.6 ± 0.1 |

| 35 | N-methylbenzylamine | Morpholine | 5.9 ± 0.2 |

Data sourced from J. Med. Chem. 2021, 64, 1, 694–716. acs.org

Influence of the Carboxylic Acid Functional Group and its Derivatives

The carboxylic acid at the 4-position of the pyrimidine ring is a key functional group that has been extensively modified, primarily as carboxamides, to explore its influence on biological activity. The SAR of pyrimidine-4-carboxamides has been a central theme in the optimization of NAPE-PLD inhibitors. acs.orgnih.gov

The synthesis of a library of derivatives involved converting the carboxylic acid of precursors into a variety of amides (the R1 substituent). acs.org This was achieved by coupling the pyrimidine-4-carboxylic acid intermediate with various primary amines. researchgate.net The nature of the amide substituent was found to be important, although in the case of the NAPE-PLD inhibitors, modifications at this position did not lead to significant improvements in inhibitory activity, suggesting it may bind in a shallow, lipophilic pocket. acs.org Nevertheless, the cyclopropylmethylamide was identified as an optimal R1 group in the lead compound. acs.orgnih.gov

In a separate study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors, the carboxylic acid and its derivatives (esters and hydroxamic acids) were found to be crucial for activity. nih.govrsc.org The most active compounds in this series were those containing a carboxylic acid moiety. nih.gov This underscores the importance of this acidic functional group, or its close isosteres, for interacting with biological targets.

The table below illustrates the effect of different amide (R1) substituents at the C4-position on NAPE-PLD inhibitory activity. acs.org

| Compound | R1 Substituent (C4-Carboxamide) | pIC50 |

| 8 | Ethylamide | 6.13 ± 0.05 |

| 9 | Propylamide | 6.09 ± 0.07 |

| 10 | Cyclopropylmethylamide | 6.2 ± 0.1 |

| 12 | Benzylamide | 5.9 ± 0.1 |

| 18 | 2,2,2-Trifluoroethylamide | 5.8 ± 0.1 |

Data sourced from J. Med. Chem. 2021, 64, 1, 694–716. acs.org

Role of the Morpholine Moiety and Other Cyclic Amine Substituents

The morpholine ring, typically found at the 6-position of the pyrimidine core, plays a significant role in defining the pharmacological properties of these compounds. Its replacement with other cyclic and acyclic amines has been a fruitful strategy for modulating potency and physicochemical properties. acs.orgnih.gov

In the optimization of NAPE-PLD inhibitors, the morpholine substituent of the initial hit compound was systematically replaced. acs.org Substituting the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) derivative increased potency twofold. acs.org Interestingly, replacing the morpholine with a simple dimethylamine (B145610) also increased activity twofold, suggesting that the polarity of the morpholine might be suboptimal or that it could face steric hindrance within the binding pocket. acs.org Further exploration revealed that a pyrrolidine (B122466) ring at this position was particularly effective, increasing potency nearly fourfold. acs.org

The most significant enhancement in activity was achieved by replacing the morpholine with an (S)-3-hydroxypyrrolidine. acs.orgresearchgate.net This modification not only reduced lipophilicity, a desirable feature for improving drug-like properties, but also increased the inhibitory activity by a remarkable 10-fold, leading to the identification of the potent nanomolar inhibitor, LEI-401. acs.org

The following table details the impact of replacing the morpholine moiety at the R3 position with other cyclic amines on NAPE-PLD inhibition. acs.org

| Compound | R3 Substituent (Position 6) | pIC50 |

| 2 | Morpholine | 6.09 ± 0.04 |

| 71 | Piperidine | 6.1 ± 0.1 |

| 72 | 3,3-Difluoropiperidine | 6.4 ± 0.1 |

| 81 | Dimethylamine | 6.42 ± 0.08 |

| 87 | Pyrrolidine | 6.66 ± 0.05 |

| 95 | (S)-3-Hydroxypyrrolidine | 6.81 ± 0.04 |

Data sourced from J. Med. Chem. 2021, 64, 1, 694–716. acs.org

Stereochemical Influences on Activity (e.g., enantiomeric activity differences)

Stereochemistry has been shown to be a critical factor influencing the biological activity of 2-morpholinopyrimidine-4-carboxylic acid derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target, leading to significant differences in potency between enantiomers. acs.orgnih.gov

A compelling example of stereochemical influence was observed during the optimization of NAPE-PLD inhibitors. The replacement of a flexible N-methylphenethylamine group at the R2 position with a conformationally restricted (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. acs.orgresearchgate.net This highlights a clear preference for a specific stereoisomer at this position.

The final optimized compound, LEI-401, incorporated two chiral centers. The combination of an (S)-3-phenylpiperidine at the R2 position and an (S)-3-hydroxypyrrolidine at the R3 position afforded the most potent compound in the series. acs.orgnih.gov This synergistic effect between the two specific stereoisomers underscores the importance of a well-defined three-dimensional structure for optimal target engagement. This finding suggests that the binding pocket of the enzyme is highly sensitive to the stereochemistry of the inhibitor.

Conformational Restriction and Activity Modulation

The strategy of introducing conformational constraints into flexible molecules is a powerful tool in medicinal chemistry to enhance binding affinity and potency. By reducing the number of accessible conformations, the entropic penalty of binding can be lowered, and the molecule can be locked into a more bioactive shape. unina.it

This principle was successfully applied in the development of pyrimidine-4-carboxamide-based NAPE-PLD inhibitors. The initial hit compound contained a flexible N-methylphenethylamine group at the R2 position. acs.org A key optimization step involved replacing this group with a more rigid piperidine ring. Specifically, the introduction of an (S)-3-phenylpiperidine moiety to create a conformationally restricted analogue led to a significant 3-fold increase in inhibitory potency. acs.orgresearchgate.net This improvement suggests that the constrained piperidine ring system orients the phenyl group in a more favorable position for binding within the enzyme's active site compared to the more flexible acyclic precursor. This modification was a critical step in the journey toward identifying a nanomolar potent inhibitor. acs.org

Optimization of Pharmacological Potency and Selectivity within Pyrimidine-4-carboxamide (B1289416) Series

The optimization of a high-throughput screening hit into a potent and selective pharmacological tool is a central goal of medicinal chemistry. For the pyrimidine-4-carboxamide series of NAPE-PLD inhibitors, a multi-parameter optimization approach was employed, systematically modifying three key substituents (R1, R2, and R3) to enhance potency and improve physicochemical properties. acs.orgnih.gov

The starting point was compound 2 (pIC50 = 6.09). acs.orgnih.gov The SAR exploration revealed the following key insights:

R1 (C4-carboxamide): While various amides were synthesized, no significant improvement in potency was achieved by altering this substituent. The cyclopropylmethylamide was chosen as an optimal group. acs.org

R2 (C2-substituent): Conformational restriction by replacing the N-methylphenethylamine with (S)-3-phenylpiperidine increased potency threefold. acs.orgresearchgate.net

R3 (C6-substituent): Exchanging the morpholine for an (S)-3-hydroxypyrrolidine moiety reduced lipophilicity and boosted activity by 10-fold. acs.org

By combining these optimal fragments, researchers developed compound 1 (LEI-401), which exhibited a pIC50 of 7.14 (IC50 = 72 nM), representing a 10-fold increase in activity compared to the original hit. acs.orgnih.gov This compound demonstrated nanomolar potency and possessed drug-like properties suitable for both in vitro and in vivo studies. acs.org This systematic approach, combining learnings from modifications at multiple positions, exemplifies the successful optimization of potency and selectivity within this chemical series.

The table below summarizes the stepwise optimization from the initial hit to the final potent inhibitor. acs.org

| Compound | R1 (C4) | R2 (C2) | R3 (C6) | pIC50 | Fold Improvement vs. Hit |

| 2 (Hit) | Cyclopropylmethylamide | N-methylphenethylamine | Morpholine | 6.09 ± 0.04 | 1x |

| 102 | Cyclopropylmethylamide | (S)-3-Phenylpiperidine | Morpholine | 6.57 ± 0.08 | ~3x |

| 1 (LEI-401) | Cyclopropylmethylamide | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 ± 0.04 | ~11x |

Data sourced from J. Med. Chem. 2021, 64, 1, 694–716. acs.org

Biological Activity and Mechanistic Investigations Non Clinical Studies

Enzyme Inhibition Studies and Mechanisms of Action

Non-clinical studies have explored the inhibitory potential of 2-morpholinopyrimidine-4-carboxylic acid and its derivatives against several key enzymes, revealing a range of biological activities and mechanisms of action. These investigations have primarily focused on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the dual PI3K/mTOR pathway, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and metallo-β-lactamases (MBLs).

Research into NAPE-PLD inhibitors has identified pyrimidine-4-carboxamides as a promising class of compounds. Within this chemical series, this compound serves as a key synthetic intermediate rather than a direct inhibitor itself. Specifically, the compound 2-(Methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxylic acid has been utilized as a precursor for the synthesis of various pyrimidine-4-carboxamide (B1289416) derivatives. nih.govacs.org A high-throughput screening initially identified the pyrimidine-4-carboxamide compound 2 as an inhibitor with sub-micromolar potency. nih.govacs.org Subsequent optimization of this hit compound led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govnih.gov

The optimization from the initial hit compound 2 to the more potent LEI-401 involved systematic modifications at three positions of the pyrimidine (B1678525) scaffold. nih.govnih.gov LEI-401 exhibits nanomolar potency and completely blocks the enzymatic turnover of NAPE-PLD substrates at a concentration of 10 μM. nih.gov The key modifications that led to this increased potency included the conformational restriction of an N-methylphenethylamine group and the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine, which also reduced lipophilicity. nih.govnih.gov The combination of an (S)-3-phenylpiperidine at one position with an (S)-3-hydroxypyrrolidine at another resulted in a 10-fold increase in activity compared to the original hit compound. nih.gov

The resulting potent inhibitor, LEI-401, is highly selective for NAPE-PLD. It shows no significant activity against other enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipases (DAGLα and DAGLβ), or the cannabinoid receptors CB1 and CB2 at concentrations up to 10 µM. caymanchem.com

NAPE-PLD possesses a metallo-β-lactamase fold containing two zinc ions (Zn²⁺) within its active site, which are crucial for its catalytic activity. nih.gov Structural studies have revealed that NAPE-PLD can form a homodimer, which can bind to specific bile acids at an allosteric site. This binding promotes dimerization and enhances enzymatic activity. nih.gov While the precise binding mode of the pyrimidine-4-carboxamide inhibitors has not been fully elucidated, structure-activity relationship (SAR) studies suggest that certain substituents may bind in a shallow lipophilic pocket of the enzyme. nih.gov

Derivatives of the 2-morpholinopyrimidine scaffold have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway often dysregulated in cancer. nih.govacs.org The 2-morpholine group is considered a critical pharmacophore, as its oxygen atom forms an important hydrogen bond with the hinge region of the PI3K active site. nih.govfrontiersin.org

Research has focused on modifying the C4 position of the pyrimidine ring. Instead of a carboxylic acid, potent dual inhibitors feature various sulfonyl side chains. nih.govacs.org One such optimized compound, referred to as compound 26 , demonstrated high inhibitory activity against class I PI3K isoforms and mTOR. nih.govfigshare.com This dual inhibition is considered a more effective therapeutic strategy than targeting either kinase individually. nih.gov

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| PI3Kα | 20 |

| PI3Kβ | 376 |

| PI3Kγ | 204 |

| PI3Kδ | 46 |

| mTOR | 189 |

The anti-inflammatory potential of morpholinopyrimidine derivatives has been investigated through their ability to inhibit iNOS and COX-2, two key enzymes in the inflammatory response. A study on a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives showed that certain compounds could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net

The most active compounds from this series, V4 and V8 , were found to dramatically reduce the mRNA and protein expression of both iNOS and COX-2. nih.govresearchgate.net Molecular docking studies suggest that these compounds have a strong affinity for the active sites of iNOS and COX-2, where they form hydrophobic interactions. nih.gov This indicates that the morpholinopyrimidine scaffold is a viable backbone for the development of anti-inflammatory agents that dually target iNOS and COX-2. nih.gov Other studies have also confirmed that various pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.commdpi.comnih.gov

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov A common strategy for inhibiting these enzymes is to use molecules that can chelate the essential zinc ions in their active site. nih.gov Small molecule carboxylic acids have been evaluated as potential MBL inhibitors due to the ability of the carboxylate group to interact with these zinc ions. nih.gov

While there are no specific studies reporting the activity of this compound against MBLs, its chemical structure as a carboxylic acid makes it a compound of interest in this context. Various other carboxylic acid derivatives, such as nitrilotriacetic acid, have shown promising inhibitory activity against clinically important MBLs like NDM-1 and VIM-2, with IC₅₀ values in the low-to-sub micromolar range. nih.gov Dicarboxylate derivatives of pyridine (B92270) have also been reported to exhibit significant MBL inhibitory activity. acs.org This suggests that the carboxylic acid moiety is a key functional group for this inhibitory action, though the specific contribution of the morpholinopyrimidine scaffold would require direct experimental evaluation.

Histone Deacetylase (HDAC) Inhibition (as related to analogous quinoline (B57606) carboxylic acids)

While direct studies on this compound as a Histone Deacetylase (HDAC) inhibitor are not prominent, research into analogous structures, specifically 2-substituted quinoline-4-carboxylic acids, provides significant insight into this potential mechanism. bohrium.comnih.gov HDACs are a class of enzymes crucial for removing acetyl groups from histone proteins, playing a key role in the regulation of gene expression. nih.govfrontiersin.org Their overexpression or abnormal activity is linked to the development and progression of cancers, making them a key target for anticancer drug development. nih.govfrontiersin.org

The typical pharmacophore of an HDAC inhibitor consists of three main parts: a cap region that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. nih.govmdpi.com In studies of analogous compounds, the 2-substituted phenylquinoline-4-carboxylic acid structure has been effectively utilized as the "cap" moiety. nih.govfrontiersin.orgfrontiersin.org This large, aromatic structure is designed to form strong hydrophobic interactions with amino acid residues at the opening of the HDAC active site, effectively blocking substrate entry. nih.govfrontiersin.org

Research has led to the synthesis of numerous derivatives, often pairing the quinoline cap with different ZBGs, such as hydroxamic acid or hydrazide, via a linker like phenylpiperazine. nih.govfrontiersin.orgfrontiersin.org These investigations have revealed that such compounds can exhibit potent and selective inhibitory activity. For instance, one study identified a molecule, designated D28, which selectively inhibits HDAC3 with an IC₅₀ value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6. nih.govfrontiersin.orgfrontiersin.org Selective inhibition of specific HDAC isoforms, like HDAC3, is considered a promising therapeutic strategy as it may offer enhanced specificity and a better safety profile compared to non-selective inhibitors. nih.govfrontiersin.org

| Compound | Target | IC₅₀ (µM) | Selectivity Profile |

|---|---|---|---|

| D28 (Hydroxamic acid-quinoline hybrid) | HDAC3 | 24.45 | Selective against HDAC1, 2, and 6 |

Mechanistic studies on cancer cell lines demonstrated that the anticancer effects of these analogous quinoline-based HDAC inhibitors are linked to the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis. bohrium.comfrontiersin.orgnih.gov

ATP Synthesis Pathway Inhibition (as related to analogous scaffolds)

The inhibition of adenosine (B11128) triphosphate (ATP) synthesis is a validated therapeutic strategy, and scaffolds analogous to this compound have been investigated for this activity. researchgate.net Pyrimidine and quinoline cores are central to compounds that function as ATP-competitive inhibitors of various enzymes. nih.govresearchgate.net

A notable example comes from research into inhibitors of the mycobacterial ATP synthesis pathway. A high-throughput screen initially identified 2,4-diaminoquinazolines as potent inhibitors. researchgate.net Subsequently, a "scaffold morphing" strategy was employed where the quinazoline (B50416) core was systematically replaced with other bicyclic heterocycles, including quinoline and pyrazolopyrimidine scaffolds. researchgate.net This approach led to the development of new compounds with a tenfold improvement in potency against the target enzyme and over a hundred-fold increase in selectivity against mammalian mitochondrial ATP synthesis. researchgate.net These compounds were found to be bactericidal, demonstrating their ability to effectively shut down cellular energy production in the target organism. researchgate.net

In a related context, pyridopyrimidine analogs, which share the core pyrimidine ring, have been designed as ATP-competitive dual inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian target of rapamycin). nih.gov These enzymes are critical kinases in a signaling pathway that is often hyperactivated in various cancers. nih.gov The inhibitors were shown to have high potency, with IC₅₀ values in the nanomolar range, demonstrating the versatility of the pyrimidine scaffold in designing molecules that compete with ATP for binding to enzyme active sites. nih.gov

Other Enzyme Targets and Inhibition Mechanisms (e.g., 5-oxoprolinase)

Beyond mainstream targets, analogous compounds have been shown to inhibit other specific enzymes, such as 5-oxoprolinase. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a key step in the γ-glutamyl cycle that involves the stoichiometric cleavage of ATP to ADP and phosphate. nih.govnih.gov

A structurally related compound, L-2-Imidazolidone-4-carboxylic acid, has been identified as an effective competitive inhibitor of 5-oxoprolinase. nih.govnih.gov In non-clinical studies using rat kidney slices, this inhibitor decreased the metabolic conversion of 5-oxo-L-[¹⁴C]proline to ¹⁴CO₂ but did not affect the metabolism of glutamate, confirming its specific action on the 5-oxoprolinase enzyme. nih.govnih.gov When administered to mice, L-2-Imidazolidone-4-carboxylate led to a significant accumulation of 5-oxoproline in tissues such as the kidney, liver, and brain, and its subsequent excretion in the urine. nih.gov This effect was magnified when amino acids were co-administered, providing in vivo evidence for the function of the γ-glutamyl cycle and the inhibitor's efficacy. nih.gov

Reversible inhibitors bind to enzymes through non-covalent interactions (such as hydrogen or ionic bonds) and can dissociate from the enzyme, allowing it to regain activity. sigmaaldrich.comlibretexts.org This type of inhibition is temporary and can be categorized into three main types based on the inhibitor's mechanism of action. sigmaaldrich.comyoutube.com

Competitive Inhibition : In this mode, the inhibitor molecule often has a structural similarity to the natural substrate and binds directly to the enzyme's active site. libretexts.orglibretexts.orgjackwestin.com By occupying the active site, the inhibitor physically prevents the substrate from binding. libretexts.org This inhibition is competitive because its effectiveness depends on the relative concentrations of the inhibitor and the substrate; the inhibition can be overcome by sufficiently increasing the substrate concentration. libretexts.orgcsun.edu The inhibition of 5-oxoprolinase by L-2-Imidazolidone-4-carboxylic acid is a clear example of competitive inhibition. nih.govnih.gov

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a location distinct from the active site. libretexts.orgjackwestin.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or preventing its catalytic function, even if the substrate is bound. jackwestin.comresearchgate.net In pure non-competitive inhibition, the inhibitor's binding does not affect the substrate's ability to bind to the active site, and vice-versa. sigmaaldrich.com Consequently, this type of inhibition cannot be overcome by increasing the substrate concentration. sigmaaldrich.comlibretexts.org

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgjackwestin.comtutorchase.com The binding site for the uncompetitive inhibitor becomes available only after the substrate has bound to the enzyme and induced a conformational change. libretexts.org The resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive and cannot proceed to form a product. jackwestin.com

| Inhibition Type | Binding Site | Binds to | Effect of Increasing Substrate |

|---|---|---|---|

| Competitive | Active Site | Free Enzyme | Overcomes Inhibition |

| Non-Competitive | Allosteric Site | Free Enzyme and/or ES Complex | Does Not Overcome Inhibition |

| Uncompetitive | Allosteric Site | Enzyme-Substrate (ES) Complex Only | Does Not Overcome Inhibition |

In contrast to reversible inhibition, irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. libretexts.orgresearchgate.net This binding permanently inactivates the enzyme, and its activity cannot be restored by removing the excess inhibitor. tutorchase.comquora.com Irreversible inhibitors are often classified based on their mechanism. Some are group-specific reagents that react with particular amino acid side chains. tutorchase.com Others are known as "suicide inhibitors" or mechanism-based inactivators; these are relatively unreactive molecules until they are catalytically processed by the target enzyme's active site, which converts them into a highly reactive form that then binds covalently and irreversibly to the enzyme. quora.com

Cellular Mechanisms of Action (In vitro studies)

Nitric oxide (NO) is a critical signaling and effector molecule in the immune system. nih.gov In response to inflammatory stimuli, such as lipopolysaccharide (LPS), macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS or NOS2), which produces large, sustained amounts of NO from the amino acid L-arginine. nih.gov This high output of NO is a key component of the macrophage's cytotoxic response to pathogens and tumor cells. nih.govfrontiersin.org However, the overproduction of NO can also contribute to tissue damage in chronic inflammatory conditions. nih.gov

Therefore, the modulation of NO production in macrophages is a significant area of investigation for potential therapeutic agents with anti-inflammatory properties. mdpi.com In vitro studies commonly use macrophage cell lines, such as RAW 264.7, to assess the effects of compounds on NO production. nih.govmdpi.com In these assays, macrophages are typically stimulated with LPS to induce iNOS expression and NO synthesis. The concentration of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess assay. researchgate.net

Studies on various compounds have shown both inhibitory and stimulatory effects on this pathway. For example, exogenous Prostaglandin D₂ has been shown to cause a dose- and time-dependent decrease in LPS-stimulated nitrite production in RAW 264.7 macrophages by inhibiting the expression of the iNOS protein. nih.gov Conversely, other molecules have been identified that can enhance NO production. nih.gov The ability of a compound like this compound to modulate this pathway would be indicative of its potential immunomodulatory or anti-inflammatory activity, though specific data on this compound is not currently available.

Induction of Cell Cycle Arrest

There is no available scientific literature detailing the effects of "this compound" on cell cycle progression.

Promotion of Apoptosis

There is no available scientific literature detailing the pro-apoptotic effects of "this compound".

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby saving time and resources. researchgate.net For derivatives of the morpholinopyrimidine class, both 2D and 3D QSAR methodologies have been employed to elucidate the structural requirements for their biological functions, such as antitumor and anti-inflammatory effects. nih.govnih.gov

Both 2D and 3D QSAR models have been successfully applied to pyrimidine (B1678525) derivatives to predict their biological activity. 2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. nih.gov For instance, a 2D-QSAR model developed for thiazolidine-4-carboxylic acid derivatives, a related heterocyclic scaffold, demonstrated a strong correlation between structure and neuraminidase inhibitory activity. researchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov These methods evaluate the steric and electrostatic fields surrounding the aligned molecules to correlate them with biological activity. For a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, 3D-QSAR models were established to investigate their structure-activity relationships (SARs) as cytotoxic agents. nih.gov A robust field-based 3D-QSAR model for a series of morpholino-pyrimidine inhibitors also showed strong predictive power. researchgate.net These models generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

The development of a reliable QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, creation of a mathematical model using statistical methods, and rigorous validation. nih.gov

The statistical quality and predictive power of QSAR models are assessed using various validation metrics. For 3D-QSAR models of thieno[3,2-d]pyrimidine (B1254671) derivatives, the CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.436 and a non-cross-validated correlation coefficient (r²) of 0.937. nih.gov The corresponding CoMSIA model showed even better statistical significance with a q² of 0.706 and an r² of 0.947, indicating a high degree of confidence in its predictive ability for the cytotoxicity of these compounds against the H460 cancer cell line. nih.gov Similarly, a field-based 3D-QSAR model for another set of morpholine-pyrimidine inhibitors was validated with a q² of 0.516, an r² for the training set of 0.982, and an r² for the test set of 0.702. researchgate.net A 2D-QSAR model for dihydropyrimidinone derivatives also showed good predictivity with an R² of 0.958 and a Q² of 0.903. nih.gov

| QSAR Model | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| CoMFA | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | 0.436 | 0.937 | nih.gov |

| CoMSIA | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | 0.706 | 0.947 | nih.gov |

| Field-Based 3D-QSAR | Morpholino-pyrimidine inhibitors | 0.516 | 0.982 (training set) | researchgate.net |

| 2D-QSAR | Dihydropyrimidinone derivatives | 0.903 | 0.958 | nih.gov |

A critical outcome of QSAR studies is the identification of key molecular descriptors that significantly influence biological activity. These descriptors provide insights into the physicochemical properties—such as steric, electronic, and hydrophobic characteristics—that are essential for molecular recognition and interaction with the biological target. nih.govresearchgate.net

In 3D-QSAR studies of thieno[3,2-d]pyrimidine derivatives, the generated CoMFA and CoMSIA contour maps help to visualize these properties. nih.gov For example, the analysis of one series of morpholine-pyrimidine inhibitors indicated that negative electrostatic fields near certain rings and hydrophobic characteristics near other rings were important for activity. researchgate.net The models suggested that adding negative groups and hydrophobic, bulky groups at specific positions could improve the inhibitory activity. researchgate.net In a study on thiazolidine-4-carboxylic acid derivatives, the QSAR model revealed that electrostatic and steric properties had the most significant impact on their biological activity as neuraminidase inhibitors. researchgate.net Such interpretations are invaluable for the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method provides detailed insights into the interactions at the atomic level, helping to explain the binding mechanism and affinity of a compound. For derivatives based on the morpholinopyrimidine scaffold, docking studies have been instrumental in elucidating their interactions with various protein targets, including phosphoinositide 3-kinase (PI3K), cyclooxygenase (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.comnih.govnih.gov

Molecular docking studies have successfully revealed the specific binding modes of morpholinopyrimidine derivatives within the active sites of their target proteins. For instance, in the inhibition of PI3Kα, the 2-morpholine group of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative was shown to form a crucial hydrogen bond with the side chain of Val851 in the hinge region of the enzyme. nih.gov The amine-pyrimidine core of the same compound formed two additional hydrogen bonds with Asp933 and Lys802, anchoring the molecule firmly in the active site. nih.gov

In another study focusing on pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, the morpholine (B109124) group was also observed binding to the hinge region via a hydrogen bond. mdpi.com Docking simulations of anti-inflammatory morpholinopyrimidine derivatives into the active sites of iNOS and COX-2 revealed that the compounds fit well within the binding cavities. nih.govscispace.com The interactions were predominantly hydrophobic, although specific hydrogen bonds were also identified. For example, one potent derivative formed hydrogen bonds with Arg375 of iNOS and with His226 and Asp375 of COX-2. scispace.com

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 2,4-dimorpholinopyrimidine-5-carbonitriles | PI3Kα | Val851, Asp933, Lys802 | Hydrogen Bond | nih.gov |

| Pyrido[3,2-d]pyrimidines | PI3Kα/mTOR | Hinge region residues, Asp2195 | Hydrogen Bond | mdpi.com |

| Phenyl morpholinopyrimidines | iNOS | Arg375, Ala276, Ser256, Gln257 | Hydrogen Bond, Hydrophobic | scispace.com |

| Phenyl morpholinopyrimidines | COX-2 | His226, Asp375, Gln374 | Hydrogen Bond, Hydrophobic | scispace.com |

Beyond identifying binding modes, molecular docking is used to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding free energy in kcal/mol. nih.govnih.gov These scores provide a quantitative estimate of the ligand's potency, allowing for the ranking of different compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

For morpholinopyrimidine derivatives designed as anti-inflammatory agents, docking calculations predicted strong binding affinities for both iNOS and COX-2 targets. nih.gov The calculated binding free energies for the most potent compounds were below -8.0 kcal/mol for iNOS and below -10.0 kcal/mol for COX-2, indicating favorable and stable binding. nih.gov In a separate study on quinoline (B57606) derivatives as inhibitors of P-glycoprotein, a docking analysis revealed that the most potent compound exhibited a high binding energy of -9.22 kcal/mol, which correlated well with its experimental activity. nih.gov These computational predictions of binding affinity are crucial for understanding the specificity of inhibitors and for guiding the optimization of lead compounds to achieve higher potency. nih.govnih.gov

Identification of Key Amino Acid Residues in Target Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying the specific amino acid residues within the binding site that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, stabilizing the ligand-protein complex.

Studies on derivatives of morpholinopyrimidine have utilized molecular docking to elucidate their binding modes with various protein targets. For instance, in the context of anti-inflammatory activity, docking studies of morpholinopyrimidine derivatives with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have identified key interacting residues. researchgate.netnih.govscispace.com For iNOS, residues such as Arg375 are implicated in binding, while interactions with COX-2 involve different sets of amino acids. researchgate.net

Similarly, in the context of anticancer research, docking simulations of pyrimidine analogs with targets like Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing protein 4 (BRD4) have been performed. These studies revealed that hydrogen bond interactions with residues like MET1199 and ASP1203 in ALK, and Asn140 in BRD4, are critical for binding affinity. researchgate.netresearchgate.net Hydrophobic interactions with residues such as Tyr97 and Pro82 also play a significant role in anchoring the ligand within the BRD4 binding pocket. researchgate.net

The table below summarizes key amino acid residues identified in docking studies of various pyrimidine derivatives with their respective protein targets.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| iNOS | Arg375 | Not Specified |

| COX-2 | Ala276 | Not Specified |

| ALK | MET1199, ASP1203 | Hydrogen Bond |

| BRD4 | Asn140, Cys136 | Hydrogen Bond |

| BRD4 | Tyr97, Pro82, Asn140 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the behavior of a ligand-receptor complex in a virtual environment that mimics physiological conditions, MD can provide detailed insights into the stability, dynamics, and conformational changes of the system. mdpi.comnih.govyoutube.com

Evaluation of Ligand-Receptor Complex Stability and Dynamics

A primary application of MD simulations in drug discovery is to assess the stability of a ligand bound to its protein target. nih.gov The simulation tracks the atomic coordinates of the complex over a set period, typically nanoseconds to microseconds, allowing for the analysis of its structural integrity. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are calculated to quantify conformational stability. A stable complex is often characterized by low and converging RMSD values over the simulation time. nih.gov

For example, MD simulations performed on complexes of pyrimidine derivatives with their target proteins have been used to confirm the stability of the docked poses. nih.gov Studies have shown that these simulations, often run for periods like 20 ns, can validate the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, that were initially predicted by molecular docking. nih.gov This dynamic view ensures that the ligand remains securely bound within the active site and does not readily dissociate, providing a more rigorous assessment of its potential as an effective inhibitor. researchgate.netnih.govacs.org

Conformational Analysis within Biological Environments

MD simulations are crucial for understanding the conformational flexibility of both the ligand and the protein upon binding. nih.gov Unlike static docking methods, MD allows for the exploration of the conformational landscape of the complex in a dynamic, solvated environment. chemrxiv.org This analysis can reveal subtle changes in the ligand's geometry or the protein's secondary structure that are essential for biological activity.

These simulations can identify the most stable or energetically favorable conformations of the ligand within the binding pocket. mdpi.com By analyzing the trajectory of the simulation, researchers can observe how the molecule adapts its shape to optimize interactions with surrounding amino acid residues. This information is vital for structure-based drug design, as it helps in refining the chemical structure of the ligand to improve its binding affinity and specificity. youtube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate various molecular properties, providing insights into a molecule's reactivity and electronic behavior. jchemrev.commdpi.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT calculations are employed to analyze the electronic properties of molecules like 2-Morpholinopyrimidine-4-carboxylic acid. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nii.ac.jplibretexts.orgwikipedia.orglibretexts.orgyoutube.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.comsciforum.net

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding and predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. e3s-conferences.org

The table below presents typical electronic properties that can be calculated for pyrimidine derivatives using DFT. wjarr.com

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.46 to -5.57 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.59 to -1.94 |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | 3.63 to 3.88 |

| η (Hardness) | Resistance to change in electron distribution | 1.81 to 1.94 |

| ω (Electrophilicity) | Capacity to accept electrons | 3.20 to 3.88 |

Reactivity Prediction and Mechanistic Insights

DFT calculations provide a theoretical framework for predicting the chemical reactivity of molecules. researchgate.net By analyzing global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), researchers can gain insights into the molecule's stability and propensity to participate in chemical reactions. wjarr.com For instance, molecules with low chemical hardness are considered "soft" and are generally more reactive. wjarr.com

These computational methods can also elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For pyrimidine derivatives, DFT can help predict sites of nucleophilic or electrophilic attack, which is crucial for understanding their interactions with amino acid residues in an enzyme's active site. wjarr.comresearchgate.net This detailed electronic-level understanding complements experimental findings and guides the rational design of more potent and selective molecules. jchemrev.com

Virtual Screening and Computational Lead Optimization

Information regarding the use of this compound as a scaffold or query molecule in virtual screening campaigns is not available in the reviewed literature. Similarly, there are no published studies detailing its use as a starting point or lead compound for computational lead optimization efforts.

Detailed research findings, including data on binding affinities, interaction modes with specific biological targets, or structure-activity relationships derived from computational models for this compound, have not been reported. Consequently, no data tables can be generated to illustrate its application in these computational chemistry methods.

It is important to note that the absence of published research does not necessarily mean the compound has not been investigated for these purposes, but rather that such studies are not in the public domain.

Lead Compound Development and Analogues for Research Exploration

Identification of Promising Lead Structures derived from the 2-Morpholinopyrimidine-4-carboxylic Acid Scaffold

The versatility of the this compound core has led to the identification of several promising lead compounds targeting distinct enzyme families, including phospholipases and kinases. These initial hits, often discovered through high-throughput screening or rational design, provide the starting point for extensive optimization campaigns.

NAPE-PLD Inhibitors: A high-throughput screening of approximately 350,000 compounds identified pyrimidine-4-carboxamide (B1289416) 2 as a novel inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) with sub-micromolar potency. nih.govacs.org NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov The discovery of this hit provided a critical starting point for developing selective tools to study NAE biology. nih.gov Further medicinal chemistry efforts led to the development of LEI-401 , a potent and selective NAPE-PLD inhibitor derived from the initial hit scaffold. nih.govnih.gov

PI3K/mTOR Inhibitors: The morpholinopyrimidine core is also a well-established pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. nih.govnih.gov NVP-BKM120 (Buparlisib) is a prominent example of a pan-Class I PI3K inhibitor featuring the 2-morpholinopyrimidine scaffold that has advanced to clinical trials. nih.gov Building on this knowledge, researchers have designed hybrid molecules to achieve dual inhibition of both PI3K and mTOR. nih.govnih.gov A notable lead compound, 26 , emerged from a series of 2-morpholino-pyrimidine derivatives containing sulfonyl side chains at the C4 position, demonstrating potent dual inhibitory activity. nih.gov Another research avenue explored morpholinopyrimidine-5-carbonitriles, identifying compounds 12b and 12d as dual PI3K/mTOR inhibitors with excellent antitumor activity against leukemia cell lines. rsc.org

Anti-Inflammatory Agents: The scaffold has also been explored for its anti-inflammatory potential. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized, from which compounds V4 and V8 were identified as the most active leads. nih.govnih.gov These compounds were shown to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells. nih.govnih.gov

| Lead Compound | Biological Target(s) | Reported Activity | Therapeutic Area |

|---|---|---|---|

| Compound 2 | NAPE-PLD | pIC50 = 6.09 | Neurology / Metabolism |

| LEI-401 | NAPE-PLD | IC50 = 72 nM (pIC50 = 7.14) | Neurology / Metabolism |

| Compound 26 | PI3Kα / mTOR | IC50 = 20 nM / 189 nM | Oncology |

| NVP-BKM120 | Pan-Class I PI3K | Potent Class I PI3K inhibition | Oncology |

| Compound 12b | PI3Kα / mTOR | IC50 = 0.17 µM / 0.83 µM | Oncology |

| Compound V4 | iNOS / COX-2 | Inhibition of NO production | Inflammation |

| Compound V8 | iNOS / COX-2 | Inhibition of NO production | Inflammation |

Strategies for Optimizing Potency, Selectivity, and Metabolic Stability of Analogues

Once a lead structure is identified, a focused medicinal chemistry program is typically initiated to improve its pharmacological profile. Key objectives include enhancing potency against the desired target, improving selectivity over related proteins to minimize off-target effects, and optimizing metabolic stability to ensure sufficient drug exposure in vivo.

Potency Optimization through SAR: The optimization of the initial NAPE-PLD inhibitor hit (2 ) into the nanomolar tool compound LEI-401 provides a clear example of potency enhancement through systematic structure-activity relationship (SAR) studies. nih.govacs.org Researchers modified three different regions of the molecule (designated R₁, R₂, and R₃). acs.org

Conformational Restriction: A key strategy involved replacing the flexible N-methylphenethylamine group at one position with a more rigid (S)-3-phenylpiperidine ring. acs.org This conformational restriction reduced the number of rotatable bonds and led to a 3-fold increase in inhibitory potency. acs.org

Substitution at a Second Site: The morpholine (B109124) group at another position was systematically replaced with various amine substituents. The introduction of an (S)-3-hydroxypyrrolidine moiety was found to be optimal. nih.gov

Combined Improvements: The combination of the optimal groups—(S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine—afforded the final compound, LEI-401 , which exhibited a 10-fold increase in activity compared to the original hit. nih.govacs.org

| Compound | Key Structural Features | NAPE-PLD Potency (pIC50) | Improvement Strategy |

|---|---|---|---|

| Hit Compound 2 | N-methylphenethylamine, Morpholine | 6.09 | Initial Screening Hit |

| Analogue with (S)-3-phenylpiperidine | (S)-3-phenylpiperidine, Morpholine | ~6.57 | Conformational Restriction |

| LEI-401 | (S)-3-phenylpiperidine, (S)-3-hydroxypyrrolidine | 7.14 | Combined Optimal Substituents |

Achieving Dual-Target Inhibition and Favorable Pharmacokinetics: In the development of PI3K/mTOR inhibitors, optimization focused on achieving a balanced potency against both kinases while improving drug-like properties. For the series that produced lead compound 26 , researchers explored various sulfonyl side chains at the C4 position of the pyrimidine (B1678525) core. nih.gov This position was identified as a flexible site capable of tolerating a range of substituents without losing potency, allowing for the modulation of physicochemical properties. nih.gov The systematic profiling of different substituents on the sulfonyl side chains and modifications to the morpholino and aminopyridyl moieties ultimately led to an orally bioavailable compound with a promising pharmacokinetic profile and potent dual-enzyme activity. nih.gov

Exploring Structural Diversity through Rational Analogue Design and Synthesis

The generation of diverse analogues of the this compound scaffold is crucial for thoroughly exploring the chemical space and understanding structure-activity relationships. This is achieved through flexible and efficient synthetic routes that allow for the introduction of various substituents at key positions.

Synthetic Strategies from Orotic Acid: A common and effective synthetic route for pyrimidine-4-carboxamides starts from orotic acid. nih.govacs.org The synthesis involves several key steps:

Conversion of orotic acid to a 2,6-dichloropyrimidine-4-carbonyl chloride intermediate using a chlorinating agent like phosphorus oxychloride. nih.gov

Amide formation by reacting the acyl chloride with a primary amine.

Regioselective substitution of the more electrophilic chlorine atom at the 4-position with a desired nucleophile (e.g., an amine or alcohol). nih.gov

Substitution of the final chlorine atom at the 2-position, often requiring more forcing conditions like microwave heating, to complete the core structure. nih.gov

An alternative approach introduces one of the amine substituents via regioselective substitution of a dichloropyrimidine ester, followed by ester hydrolysis to yield the crucial carboxylic acid intermediate. nih.gov This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., PyBOP) to generate a library of amide analogues in the final step. nih.gov

Synthesis via Dichloropyrimidine Intermediates: For other derivatives, the synthesis often begins with a commercially available dichloropyrimidine. For instance, the synthesis of anti-inflammatory agents V4 and V8 started with 4,6-dichloropyrimidine. nih.gov The process involved:

Selective substitution of one chlorine with morpholine.

Substitution of the second chlorine with piperazine, creating a key intermediate. nih.gov

A final multicomponent Petasis reaction, where the intermediate is reacted with an aldehyde (o-vanillin) and various substituted boronic acids to generate the target molecules with significant structural diversity. nih.gov

These rational synthetic strategies enable chemists to systematically modify the scaffold, allowing for the fine-tuning of biological activity and the development of compounds with optimized properties for further research and potential therapeutic use.

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Contributions for 2-Morpholinopyrimidine-4-carboxylic Acid

Specific academic research singling out this compound is scarce. However, the foundational importance of the pyrimidine (B1678525) scaffold is well-established, with its derivatives being integral to a wide range of biological activities. nih.gov Research on related morpholinopyrimidine compounds has highlighted their potential as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. consensus.appresearchgate.net For instance, various morpholinopyrimidine analogues have been synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.govnih.govnih.gov These studies consistently demonstrate that the morpholine (B109124) moiety can significantly influence the physicochemical properties and biological activity of the parent pyrimidine structure. researchgate.net

The carboxylic acid group at the 4-position is another key feature. In medicinal chemistry, carboxylic acids are often introduced to modulate solubility, act as a handle for further chemical modification, or to interact with specific residues in biological targets. For example, in a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, the carboxylic acid was a crucial part of the pharmacophore for xanthine (B1682287) oxidase inhibition. While not directly about the title compound, this illustrates the potential role of the carboxylic acid in directing biological activity.

Identification of Unaddressed Research Questions and Knowledge Gaps

The most significant knowledge gap is the near-complete absence of dedicated studies on this compound itself. This presents a host of unanswered questions:

Synthesis: While general methods for the synthesis of pyrimidine derivatives exist, optimized and scalable synthetic routes specifically for this compound have not been detailed in the literature.

Physicochemical Properties: Fundamental data regarding its solubility, pKa, crystal structure, and other physicochemical parameters are not readily available.

Biological Activity: The biological targets and pharmacological profile of this compound remain unexplored. It is unknown whether it exhibits the anticancer or anti-inflammatory activities seen in its analogues.

Structure-Activity Relationships (SAR): Without a body of research, no SAR studies exist to guide the design of more potent or selective derivatives based on this specific scaffold.

The following table summarizes the key unaddressed research areas:

| Research Area | Specific Knowledge Gaps |

| Synthetic Chemistry | Optimized and scalable synthetic routes. |

| Physicochemical Properties | Solubility, pKa, crystal structure, stability data. |

| Pharmacology | Identification of biological targets, in vitro and in vivo activity. |

| Medicinal Chemistry | Structure-activity relationship (SAR) studies. |

Future Directions in Synthetic Chemistry of this compound and its Analogues

Future synthetic efforts should focus on establishing efficient and versatile routes to this compound. This could involve the exploration of novel coupling strategies and the optimization of reaction conditions to improve yields and purity.

Furthermore, the development of a synthetic platform for this scaffold would enable the creation of a library of analogues. Key areas for synthetic exploration could include:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic properties and target interactions.

Substitution on the Pyrimidine Ring: Introduction of various substituents at the 5- and 6-positions of the pyrimidine ring could significantly impact biological activity, as seen in other pyrimidine series. nih.gov

Analogues of the Morpholine Ring: Replacing the morpholine ring with other saturated heterocycles, such as piperidine (B6355638) or thiomorpholine, could fine-tune the compound's properties.

Emerging Applications and Opportunities in Chemical Biology Research

The this compound scaffold holds potential as a starting point for the development of novel chemical biology tools. Given the prevalence of pyrimidine-based molecules in biological processes, derivatives of this compound could be designed as probes to study specific enzymes or protein-protein interactions.

For example, the carboxylic acid handle could be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking agents. Such functionalized probes could be invaluable for:

Target Identification and Validation: Identifying the cellular binding partners of the morpholinopyrimidine scaffold.

Enzyme Activity Assays: Developing probes whose fluorescence is modulated upon binding to a target enzyme.

Imaging Cellular Processes: Visualizing the localization and dynamics of target proteins within living cells.

Potential for Developing Advanced Research Tools and Probes Based on the Scaffold

Building on the opportunities in chemical biology, the this compound scaffold is a promising candidate for the development of more sophisticated research tools. The modular nature of its synthesis would allow for the systematic variation of its components to optimize properties for specific applications.

Future research could focus on creating:

Affinity-Based Probes: Immobilizing the compound on a solid support to be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Activity-Based Probes: Designing derivatives that covalently bind to the active site of a target enzyme, providing a powerful tool for studying enzyme function and for inhibitor screening.

Fragment-Based Drug Discovery: Utilizing the core scaffold as a starting point in fragment-based screening campaigns to identify novel binders for challenging drug targets.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-morpholinopyrimidine-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C in a tightly sealed container to maintain stability (≥4 years) .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Waste Disposal : Treat as hazardous waste; consult institutional guidelines for chemical disposal.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC or LC-MS with UV detection (λmax: 205, 256 nm) . Batch-specific certificates of analysis (CoA) should be reviewed for % purity (≥98%) .

- Structural Validation : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups (e.g., morpholine ring, carboxylic acid) .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH-dependent ionization). Pre-dissolve in DMSO for cell-based assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?

- Methodological Answer :

- Route Design : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce substituents at the pyrimidine ring. For example, piperazine derivatives (e.g., compound V4/V8 in anti-inflammatory studies) were synthesized via Buchwald-Hartwig amination .

- Optimization : Screen catalysts (e.g., Pd(OAc)₂), bases (K₂CO₃), and solvents (toluene/DMF) under inert atmospheres. Monitor reaction progress via TLC or LC-MS .

Q. What experimental strategies resolve contradictions in biological activity data for morpholinopyrimidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ determinations using RAW 264.7 macrophages (e.g., NO inhibition assays) with triplicate technical replicates .

- Mechanistic Studies : Combine qRT-PCR (for iNOS/COX-2 mRNA) and Western blotting (protein expression) to validate target engagement. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to iNOS/COX-2 active sites .

Q. How do crystallographic studies inform the stability of this compound under varying pH conditions?

- Methodological Answer :

- Crystallization : Co-crystallize with 2-aminopyrimidine analogs in aqueous/organic mixtures. Analyze hydrogen-bonding networks (e.g., carboxylic acid-pyrimidine synthons) via X-ray diffraction .

- pH Stability : Conduct accelerated stability testing (40°C/75% RH) across pH 3–8. Monitor degradation by HPLC and correlate with crystallographic data .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。